molecular formula C8H16ClNO2S B7788965 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride CAS No. 55234-20-3

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B7788965
CAS No.: 55234-20-3
M. Wt: 225.74 g/mol
InChI Key: YNSAPAAAKBYKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2S. It is a derivative of thiazolidine and is known for its unique structural properties, which include a thiazolidine ring substituted with four methyl groups and a carboxylic acid group. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Material: 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid

    Reagent: Hydrochloric acid

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Esters and amides

Scientific Research Applications

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, its structural features allow it to participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid
  • 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid, hydrate, hydrochloride

Uniqueness

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it particularly useful in various applications where solubility is a critical factor.

Properties

IUPAC Name

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c1-7(2)5(6(10)11)9-8(3,4)12-7;/h5,9H,1-4H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSAPAAAKBYKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954698
Record name 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33078-43-2, 55234-20-3
Record name 4-Thiazolidinecarboxylic acid, 2,2,5,5-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33078-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033078432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC144291
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Reactant of Route 2
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Reactant of Route 3
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Reactant of Route 4
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Reactant of Route 5
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Reactant of Route 6
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.